molecular formula C16H19NO5 B2681335 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one CAS No. 868213-24-5

4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one

Cat. No.: B2681335
CAS No.: 868213-24-5
M. Wt: 305.33
InChI Key: FUTSGYYDZCKTQX-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one is a synthetic organic compound characterized by its pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2-methyl-4-hydroxypyridine.

    Condensation Reaction: The first step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-methyl-4-hydroxypyridine in the presence of a base like sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridinone ring or the benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyridinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated pyridinone ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, contributing to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, altering cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-methyl-1-(3,4-dimethoxybenzyl)pyridin-2(1H)-one
  • 4-hydroxy-6-methyl-1-(3,5-dimethoxybenzyl)pyridin-2(1H)-one
  • 4-hydroxy-6-methyl-1-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one is unique due to the presence of three methoxy groups on the benzyl ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10-5-12(18)8-15(19)17(10)9-11-6-13(20-2)16(22-4)14(7-11)21-3/h5-8,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTSGYYDZCKTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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